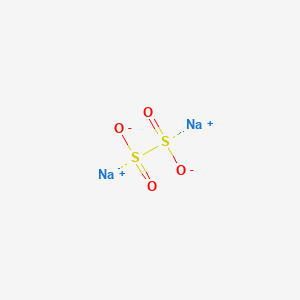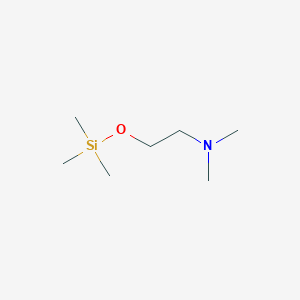
Methyl-(10E,12Z)-Octadeca-10,12-dienoat
Übersicht
Beschreibung
10(E),12(Z)-konjugierte Linolsäuremethylester ist eine Art von Fettsäuremethylester, der aus Linolsäure gewonnen wird. Es zeichnet sich durch das Vorhandensein konjugierter Doppelbindungen an den Positionen 10 und 12 in der Kohlenstoffkette aus, wobei die 10. Doppelbindung in der E (trans)-Konfiguration und die 12. Doppelbindung in der Z (cis)-Konfiguration vorliegen. Diese Verbindung ist aufgrund ihrer potenziellen gesundheitlichen Vorteile und Anwendungen in verschiedenen Bereichen von großem Interesse.
Wissenschaftliche Forschungsanwendungen
10(E),12(Z)-Conjugated Linoleic Acid methyl ester has a wide range of scientific research applications, including:
Wirkmechanismus
Target of Action
Methyl (10E,12Z)-octadeca-10,12-dienoate, also known as A64XK94MSS or (10E,12Z)-10,12-Octadecadienoic acid methyl ester, is a derivative of conjugated linoleic acid
Biochemical Pathways
The compound is utilized in the quantification of 10 (E),12 (Z)-conjugated linoleic acid
Result of Action
As it is used in the quantification of 10 (E),12 (Z)-conjugated linoleic acid , it may have similar effects to this compound.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 10(E),12(Z)-konjugiertem Linolsäuremethylester beinhaltet typischerweise die Veresterung von Linolsäure. Dieser Prozess kann unter Verwendung einer Carbonsäure und eines Alkohols durchgeführt werden, die in Gegenwart eines Mineralsäurekatalysators erhitzt werden, um den Ester und Wasser zu bilden . Die Reaktion ist reversibel und erfordert eine sorgfältige Steuerung der Bedingungen, um das gewünschte Produkt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion von 10(E),12(Z)-konjugiertem Linolsäuremethylester beinhaltet häufig den Einsatz fortschrittlicher Techniken wie der Gaschromatographie-Massenspektrometrie (GC-MS), um die Reinheit und Qualität des Produkts zu gewährleisten . Der Prozess kann auch die Verwendung spezifischer Reagenzien und Bedingungen umfassen, um die Ausbeute und Effizienz zu optimieren.
Chemische Reaktionsanalyse
Arten von Reaktionen
10(E),12(Z)-konjugierte Linolsäuremethylester durchläuft verschiedene chemische Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Singulett-Sauerstoff, Ozon und verschiedene Reduktionsmittel . Die Bedingungen für diese Reaktionen umfassen typischerweise kontrollierte Temperaturen und Drücke, um das gewünschte Ergebnis zu gewährleisten.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen Hydroperoxide, gesättigte Fettsäuremethylester und substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
10(E),12(Z)-konjugierte Linolsäuremethylester hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Biologie: Untersucht wegen seiner potenziellen Auswirkungen auf zelluläre Prozesse und Stoffwechselwege.
Wirkmechanismus
Der Wirkmechanismus von 10(E),12(Z)-konjugiertem Linolsäuremethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es ist bekannt, die Aktivität von Enzymen zu modulieren, die am Fettsäurestoffwechsel und oxidativen Stress beteiligt sind . Die Wirkungen der Verbindung werden durch ihre Fähigkeit vermittelt, die Genexpression und zelluläre Signalwege zu beeinflussen .
Analyse Chemischer Reaktionen
Types of Reactions
10(E),12(Z)-Conjugated Linoleic Acid methyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated fatty acid methyl esters.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include singlet oxygen, ozone, and various reducing agents . The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions include hydroperoxides, saturated fatty acid methyl esters, and substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
10(E),12(Z)-konjugierte Linolsäuremethylester kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:
Linolsäuremethylester: Unterschiedlich in der Konfiguration der Doppelbindungen.
Linolensäuremethylester: Enthält drei Doppelbindungen in der Z (cis)-Konfiguration.
γ-Linolensäuremethylester: Ein weiteres Isomer mit unterschiedlichen Doppelbindungspositionen.
Eigenschaften
IUPAC Name |
methyl (10E,12Z)-octadeca-10,12-dienoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-10H,3-6,11-18H2,1-2H3/b8-7-,10-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXSXYSNZMSDFK-UQGDGPGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\CCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021873 | |
| Record name | (10E,12Z)-Methyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21870-97-3 | |
| Record name | (10E,12Z)-Octadecadienoic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21870-97-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl linoleate, (10E,12Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021870973 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (10E,12Z)-Methyl linoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401021873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10,12-Octadecadienoic acid, methyl ester, (10E,12Z) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL LINOLEATE, (10E,12Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A64XK94MSS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















